Isodienestrol

Microtubule Polymerization Cancer Research In Vitro Pharmacology

Isodienestrol (Z,Z-Dienestrol) is the distinct Z,Z-isomer of dienestrol—essentially non-estrogenic and a weak microtubule assembly inhibitor. It serves as a critical low-activity control in cancer-cell microtubule dynamics assays and as the definitive reference standard for DES metabolism studies. Researchers mapping estrogen receptor-independent pathways require this exact stereoisomer; substitution with E,E-dienestrol or DES yields confounding estrogenic activity. Secure research-grade lots with verified Z,Z-geometry to ensure experimental fidelity.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 35495-11-5
Cat. No. B018972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodienestrol
CAS35495-11-5
Synonyms3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene;  β-Dienestrol;  4,4’-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bisphenol; 
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
InChIInChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-
InChIKeyNFDFQCUYFHCNBW-XBMAZEBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodienestrol (CAS 35495-11-5): A Z,Z-Dienestrol Isomer with Distinct Microtubule Inhibitory and Estrogenic Profiles


Isodienestrol (Z,Z-Dienestrol, β-Dienestrol, CAS 35495-11-5) is a synthetic, non-steroidal stilbestrol derivative that is a major urinary metabolite of diethylstilbestrol (DES) across all species studied . It belongs to the dienestrol isomer family but possesses a distinct Z,Z-geometry of its double bonds, which fundamentally alters its biological activity and pharmacological profile [1]. While dienestrol (E,E-configuration) and DES exhibit potent estrogenic activity, Isodienestrol is characterized as an essentially non-estrogenic phenol [2] and acts as a microtubule assembly inhibitor , positioning it as a unique research tool for dissecting estrogen receptor-independent pathways.

Why Isodienestrol Cannot Be Substituted by Dienestrol or DES in Specialized Research Assays


Isodienestrol's unique Z,Z-configuration results in a profoundly different biological fingerprint compared to its close structural analogs, including its E,E-isomer (dienestrol) and its parent compound DES. Simple substitution is not possible because these differences manifest quantitatively in key experimental outcomes: Isodienestrol's activity as a microtubule assembly inhibitor is significantly weaker than that of dienestrol, DES, and hexestrol, as demonstrated in rank-order potency studies [1]. Conversely, while dienestrol possesses high affinity for both estrogen receptor subtypes (ERα and ERβ), Isodienestrol is considered essentially non-estrogenic in embryotoxicity models [2]. These divergent pharmacological profiles mean that a researcher cannot expect equivalent results when swapping Isodienestrol for another stilbestrol compound in studies focused on microtubule dynamics or estrogen receptor-independent pathways.

Quantitative Evidence for Isodienestrol's Differentiated Activity in Microtubule and Estrogenicity Assays


Isodienestrol Exhibits the Lowest Potency as a Microtubule Assembly Inhibitor Among Tested Synthetic Estrogens

In a direct head-to-head in vitro assay using microtubule proteins isolated from porcine brains, Isodienestrol (Z,Z-Dienestrol) demonstrated the weakest inhibitory activity on microtubule assembly when directly compared to a panel of structurally related synthetic estrogens. The rank order of inhibitory potency was established as: dienestrol > diethylstilbestrol > meso-hexestrol > dl-hexestrol > isodienestrol [1]. This places Isodienestrol as the least potent microtubule inhibitor among its closest analogs, a critical differentiation for studies where minimal microtubule interference is required.

Microtubule Polymerization Cancer Research In Vitro Pharmacology

Isodienestrol is Classified as an Essentially Non-Estrogenic Phenol in Rat Embryotoxicity Studies

In a comparative study of dysmorphogenic and embryotoxic effects on cultured rat embryos, Isodienestrol (referred to as β-DIES) was explicitly categorized alongside phenol as an essentially non-estrogenic compound [1]. This classification was in stark contrast to potent estrogens like DES, hexestrol, and E,E-dienestrol (α-DIES), which were included as active estrogenic comparators. The study found that embryotoxicity was unrelated to estrogenic potency, underscoring that Isodienestrol's effects operate via non-estrogenic mechanisms.

Estrogenicity Developmental Toxicology In Vitro Embryotoxicity

Dienestrol's High Estrogen Receptor Affinity Provides Class-Level Context for Isodienestrol's Divergence

While direct receptor binding data for Isodienestrol are not identified, the class-level context is established by data for its close analog dienestrol. Dienestrol demonstrates extremely high affinity for both estrogen receptor subtypes, with reported values of 223% and 404% of the affinity of estradiol for ERα and ERβ, respectively [1]. This high affinity is a defining characteristic of the active stilbestrol class and stands in stark contrast to the non-estrogenic profile of Isodienestrol described in other models [2].

Estrogen Receptor Binding ERα ERβ

Optimal Application Scenarios for Isodienestrol Based on Differentiated Evidence


As a Low-Activity Microtubule Inhibitor Control in Cancer Cell Biology

Given its ranking as the least potent microtubule assembly inhibitor among tested synthetic estrogens [1], Isodienestrol is optimally employed as a low-activity control compound in experiments investigating the role of microtubule dynamics in cancer cell proliferation. It allows researchers to benchmark the effects of more potent inhibitors like dienestrol or DES, while minimizing the confounding variable of strong microtubule disruption.

As a Non-Estrogenic Stilbestrol Probe for Estrogen Receptor-Independent Pathway Studies

Its classification as essentially non-estrogenic in sensitive embryotoxicity models [1] makes Isodienestrol the ideal tool for isolating estrogen receptor-independent effects within the stilbestrol chemical space. Researchers investigating the non-genomic or cytotoxic effects of stilbestrol derivatives can use Isodienestrol to distinguish these pathways from classical estrogen receptor-mediated signaling.

As a Reference Standard for DES Metabolism and Pharmacokinetic Studies

As a major urinary metabolite of DES in all species studied [1], Isodienestrol is an essential reference standard for analytical and pharmacokinetic investigations of DES metabolism. Its presence and quantification in biological matrices are critical for understanding the metabolic fate and potential toxicity of DES exposure, a need not served by other stilbestrol analogs.

As a Tool for Investigating Structure-Activity Relationships (SAR) in Stilbestrol Isomers

The distinct Z,Z-geometry of Isodienestrol, which drives its divergent microtubule inhibitory and non-estrogenic properties compared to the E,E-isomer (dienestrol), provides a powerful model for SAR studies [1]. Procurement of this specific isomer is essential for researchers mapping the precise conformational requirements for estrogenic and non-estrogenic activities within the stilbestrol class.

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